molecular formula C29H42N2O3PPdS+ B14889539 Amphos Pd G3

Amphos Pd G3

Cat. No.: B14889539
M. Wt: 636.1 g/mol
InChI Key: FIUVWUZOSNWJIP-UHFFFAOYSA-O
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Preparation Methods

Amphos Pd G3 can be synthesized through a single-step process. The synthesis involves the reaction of μ-OMs dimer with 4-(di-tert-butylphosphino)-N,N-dimethylaniline (Amphos) in tetrahydrofuran (THF) under an argon atmosphere. The resulting dark brown solution is stirred at room temperature, concentrated, and then triturated with pentane to yield this compound as a pale-yellow solid . Industrial production methods typically follow similar synthetic routes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

Amphos Pd G3 is primarily used in various cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

These reactions involve the formation of C-C, C-N, C-O, and C-S bonds. Common reagents used in these reactions include aryl halides, organometallic reagents, and bases. The major products formed are typically biaryl compounds, amines, ethers, and sulfides .

Scientific Research Applications

Amphos Pd G3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Amphos Pd G3 involves its role as a catalyst in cross-coupling reactions. It facilitates the formation of carbon-carbon and carbon-heteroatom bonds by coordinating with the reactants and lowering the activation energy of the reaction. The palladium center in this compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired products .

Comparison with Similar Compounds

Amphos Pd G3 is part of a family of third-generation Buchwald precatalysts, which also includes compounds like XPhos Pd G3 and RuPhos Pd G3. These compounds share similar structures and catalytic properties but differ in their ligand frameworks. This compound is unique due to its specific ligand, which provides distinct steric and electronic properties, making it suitable for certain reactions where other precatalysts may not be as effective .

Similar Compounds:
  • XPhos Pd G3
  • RuPhos Pd G3
  • SPhos Pd G3

Properties

Molecular Formula

C29H42N2O3PPdS+

Molecular Weight

636.1 g/mol

IUPAC Name

ditert-butyl-[4-(dimethylamino)phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide

InChI

InChI=1S/C16H28NP.C12H9N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12H,1-8H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1

InChI Key

FIUVWUZOSNWJIP-UHFFFAOYSA-O

Canonical SMILES

CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2]

Origin of Product

United States

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